Homobifunctional Reactivity Versus Mono-Functional MTS Reagents: Functional Valency Determines Crosslinking Capability
S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate is a homobifunctional reagent carrying two thiol-reactive sulfonothioate groups, whereas MTSEA (CAS 16599-33-0), MTSET (CAS 155450-09-8), and MTSES (CAS 184644-83-5) each carry exactly one reactive center . This structural distinction is binary and categorical: mono-functional reagents can modify only a single cysteine residue per molecule, while the homobifunctional architecture of the target compound enables covalent crosslinking of two proximal cysteine residues. The functional valency difference is 2:1. The closest homobifunctional comparator, 1,2-ethanediyl bismethanethiosulfonate (MTS-2-MTS, CAS 55-95-8), also carries two MTS groups but on a 4-atom spacer arm terminating in methyl groups (neutral, MW 250.36), whereas the target compound extends each arm with a charged methylaminoethyl group, substantially altering both spacer length (~8 atoms between terminal nitrogens) and charge state .
| Evidence Dimension | Number of thiol-reactive sulfonothioate groups per molecule |
|---|---|
| Target Compound Data | 2 reactive centers (homobifunctional) |
| Comparator Or Baseline | MTSEA, MTSET, MTSES: 1 reactive center each (mono-functional); MTS-2-MTS: 2 reactive centers (neutral, 4-atom spacer) |
| Quantified Difference | Functional valency: 2 (target) vs. 1 (mono-functional comparators); charge at pH 7.4: +2 (target) vs. +1 (MTSEA), +1 (MTSET), -1 (MTSES), 0 (MTS-2-MTS) |
| Conditions | Structural analysis from SMILES (CNCCSS(=O)(=O)CCNC) and IUPAC nomenclature; charge predictions based on secondary amine pKₐ ~10.5 at pH 7.4 |
Why This Matters
A researcher seeking to establish spatial proximity between two cysteine residues within a protein cannot substitute a mono-functional MTS reagent for this compound without losing the crosslinking readout entirely; conversely, using a neutral homobifunctional crosslinker (MTS-2-MTS) in place of this charged variant would fail to recapitulate the electrostatic environment probed by the target compound.
